![molecular formula C14H15F7O3Si B12567254 Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane CAS No. 183607-56-9](/img/structure/B12567254.png)
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is a specialized organosilicon compound characterized by its unique structure, which includes a tetrafluorinated phenyl ring and a trifluoroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane typically involves the reaction of a tetrafluorinated phenyl derivative with a silicon-based reagent. One common method includes the use of triethoxysilane as a starting material, which reacts with the tetrafluorinated phenyl compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroethenyl group can participate in coupling reactions, such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions involving the ethoxy groups.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex organic molecules with extended conjugation, while substitution reactions can produce a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Mecanismo De Acción
The mechanism by which Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules. The trifluoroethenyl group can participate in addition reactions, contributing to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Triethoxy[4-(trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane: Similar structure with both tetrafluorinated phenyl and trifluoromethyl groups.
Uniqueness
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is unique due to the presence of both tetrafluorinated phenyl and trifluoroethenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
Propiedades
Número CAS |
183607-56-9 |
|---|---|
Fórmula molecular |
C14H15F7O3Si |
Peso molecular |
392.34 g/mol |
Nombre IUPAC |
triethoxy-[2,3,5,6-tetrafluoro-4-(1,2,2-trifluoroethenyl)phenyl]silane |
InChI |
InChI=1S/C14H15F7O3Si/c1-4-22-25(23-5-2,24-6-3)13-11(18)8(15)7(9(16)12(13)19)10(17)14(20)21/h4-6H2,1-3H3 |
Clave InChI |
XKWOGPCRGMOFRM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(=C(F)F)F)F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
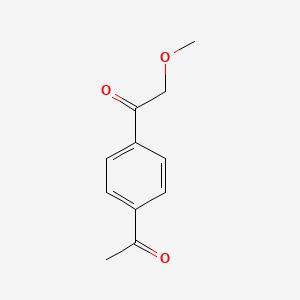
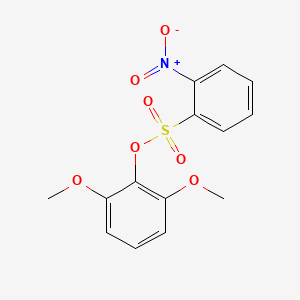

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
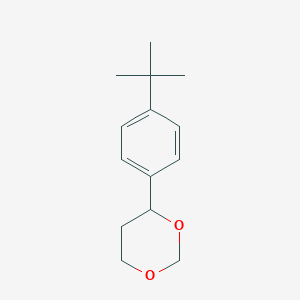

![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
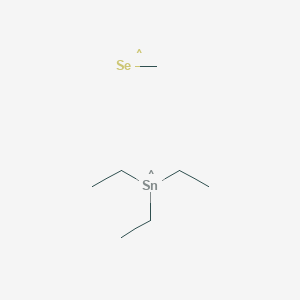
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
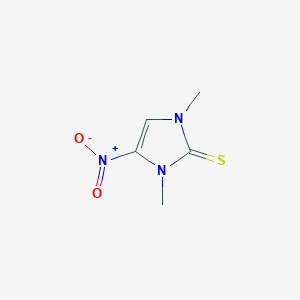
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
